2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S2/c1-25-12-4-2-11(3-5-12)16-21-20-13-6-7-15(22-23(13)16)27-10-14(24)19-17-18-8-9-26-17/h2-9H,10H2,1H3,(H,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFBFSBLVXGXAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. This compound has been shown to interact with histone acetyltransferases, particularly the PCAF bromodomain, which is involved in the regulation of gene expression through histone modification . The nature of these interactions involves binding to the active site of the enzyme, potentially inhibiting its activity and thereby affecting the acetylation status of histones, which can lead to changes in gene expression patterns.
Cellular Effects
The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines such as MCF-7 and HeLa, this compound has demonstrated cytotoxic effects, likely through the disruption of DNA replication and repair mechanisms . Additionally, it influences cell signaling pathways by modulating the activity of kinases and other signaling proteins, leading to altered cellular responses and potentially inducing apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as histone acetyltransferases, inhibiting their activity and leading to changes in histone acetylation and gene expression . Additionally, molecular docking studies have shown that this compound can intercalate into DNA, disrupting the normal function of DNA polymerases and other replication machinery . These interactions result in the inhibition of cell proliferation and induction of cell death in susceptible cell lines.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure studies in cell cultures have shown sustained cytotoxic effects, indicating that the compound remains active and effective over time. Its stability and activity may vary depending on the specific conditions of the experiment, such as temperature and pH.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound has been shown to inhibit tumor growth with minimal adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a narrow therapeutic window. These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
The metabolic pathways involving this compound include interactions with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of metabolites that are subsequently conjugated and excreted. The effects on metabolic flux and metabolite levels depend on the specific enzymatic pathways involved.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can cross cell membranes via passive diffusion and active transport mechanisms, facilitated by specific transporters. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation in various cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound has been observed to localize in the nucleus, where it interacts with DNA and nuclear proteins. Additionally, it may be directed to specific organelles such as the mitochondria, where it can exert effects on mitochondrial function and cellular metabolism.
Biological Activity
The compound 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule featuring a triazole and thiazole moiety. This structure is of significant interest in medicinal chemistry due to the potential biological activities associated with both the triazole and thiazole frameworks. This article reviews the biological activities of this compound based on available literature, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
The triazole ring system has been extensively studied for its antimicrobial properties. Compounds containing the 1,2,4-triazole nucleus have demonstrated significant activity against various bacterial strains and fungi. For instance, studies have shown that derivatives of triazoles exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics such as ampicillin .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Type | Activity Against | Reference |
|---|---|---|
| Triazolo[3,4-b][1,3,4]thiadiazoles | S. aureus | Barbuceanu et al. |
| Triazolo-thiadiazole derivatives | Bacillus subtilis | Barbuceanu et al. |
| Triazoles | E. coli | PMC7384432 |
Anticancer Properties
Recent studies have indicated that compounds with a triazole moiety can exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. The mechanism often involves the disruption of cellular pathways that lead to apoptosis in cancer cells. For example, certain triazole derivatives have been shown to inhibit the growth of various cancer cell lines in vitro and in vivo .
Table 2: Anticancer Activity of Triazole Compounds
| Compound Type | Cancer Type | Mechanism of Action |
|---|---|---|
| Triazolo-thiadiazoles | Breast cancer | Enzyme inhibition |
| Triazolo derivatives | Lung cancer | Apoptosis induction |
Anti-inflammatory Effects
The thiazole component of the compound is known for its anti-inflammatory properties. Research indicates that thiazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It might interact with cellular receptors that modulate inflammatory responses or cell growth.
- DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA or bind to DNA-related enzymes, disrupting replication processes in cancer cells.
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Triazolo-thiadizole Derivatives : A study demonstrated that these compounds exhibited a significant reduction in tumor size in mouse models when administered at specific dosages, indicating their potential as anticancer agents.
- Antibacterial Trials : Clinical trials involving triazole derivatives showed promising results against multi-drug resistant strains of bacteria, suggesting that modifications in their structure could lead to more effective treatments.
Scientific Research Applications
Biological Activities
The compound exhibits several promising biological activities:
-
Anticancer Activity:
- Research indicates that derivatives of triazolo[4,3-b]pyridazine, including this compound, demonstrate significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of HepG2 liver cancer cells with IC50 values lower than those of established drugs like crizotinib .
- Antimicrobial Properties:
- CNS Activity:
Case Studies and Research Findings
Several key studies highlight the applications and efficacy of this compound:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with analogs:
Key Observations :
- The target compound lacks the nitro or trifluoromethyl groups seen in analogs from and , which may reduce electron-withdrawing effects but improve metabolic stability.
- The bis-4-methoxyphenyl substitution in increases molecular weight and hydrophobicity compared to the mono-substituted target compound.
Challenges and Opportunities
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 4-methoxyphenyl-substituted triazolopyridazine intermediates with thioacetamide derivatives. Critical parameters include:
- Catalyst selection : Use of potassium carbonate or similar bases to facilitate thioether bond formation (e.g., coupling ethyl chloroacetate with thiol precursors) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetone) enhance reaction efficiency .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and byproduct formation .
- Characterization : Confirm structure via IR (C=S stretch at ~1250 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy proton at δ ~3.8 ppm), and mass spectrometry .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact due to acute toxicity (GHS Category 4) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, which may cause respiratory irritation .
- Spill management : Collect solid residues with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How is the compound’s purity validated in academic research?
- Methodological Answer :
- Chromatography : Employ HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
- Melting point analysis : Compare observed values (e.g., 258–259°C) with literature to detect impurities .
- Elemental analysis : Verify %C, %H, %N against theoretical values (e.g., C: 54.72%, H: 4.03%, N: 24.56%) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to evaluate variables (e.g., solvent polarity, catalyst loading). For example, a 2³ factorial design revealed acetone/K₂CO₃ as optimal for thioether bond formation (yield increase from 45% to 80%) .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yield .
Q. What analytical strategies resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- Variable temperature NMR : Resolve overlapping peaks (e.g., thiazole protons) by analyzing spectra at 25°C vs. 50°C .
- 2D NMR (COSY, HSQC) : Assign ambiguous signals (e.g., triazolopyridazine C-H couplings) .
- Cross-validate with computational spectroscopy : Compare experimental IR/NMR with DFT-predicted spectra (Gaussian 16, B3LYP/6-31G*) .
Q. What mechanistic insights explain the compound’s potential bioactivity?
- Methodological Answer :
- Molecular docking : Simulate binding to targets (e.g., kinase enzymes) using AutoDock Vina. The thiazole and triazole moieties show strong hydrogen bonding with ATP-binding pockets (binding energy: −9.2 kcal/mol) .
- SAR studies : Modify the 4-methoxyphenyl group to electron-withdrawing substituents (e.g., -Cl), which increased cytotoxicity in MCF-7 cells (IC₅₀: 12 μM → 5 μM) .
Q. How do storage conditions impact the compound’s stability?
- Methodological Answer :
- Accelerated stability studies : Store at 40°C/75% RH for 6 months; HPLC showed 5% degradation vs. 15% at room temperature. Recommend desiccated storage at 2–8°C .
- Light sensitivity : UV-Vis spectroscopy revealed 10% decomposition after 72h under UV light. Use amber glass vials for long-term storage .
Q. What computational methods predict the compound’s degradation pathways?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., S-C bond in thioacetamide: BDE = 65 kcal/mol) .
- Molecular dynamics simulations : Simulate hydrolysis in aqueous environments (GROMACS), revealing rapid cleavage of the triazole-pyridazine linkage at pH < 4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
